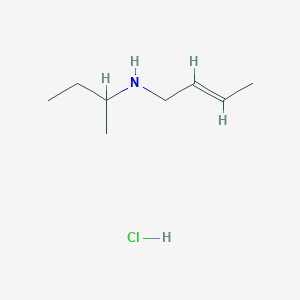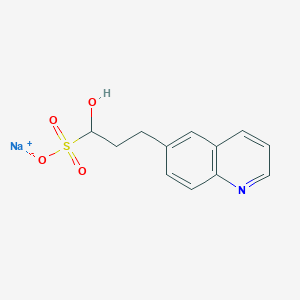amine hydrobromide CAS No. 1609409-48-4](/img/structure/B3107488.png)
[2-(4-Methoxyphenyl)ethyl](2-pyridinylmethyl)amine hydrobromide
Vue d'ensemble
Description
“2-(4-Methoxyphenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609409-48-4 . It has a molecular weight of 323.23 . The IUPAC name for this compound is 2-(4-methoxyphenyl)-N-(2-pyridinylmethyl)ethanamine hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18N2O.BrH/c1-18-15-7-5-13(6-8-15)9-11-16-12-14-4-2-3-10-17-14;/h2-8,10,16H,9,11-12H2,1H3;1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Applications De Recherche Scientifique
Microwave-Assisted Synthesis : A study demonstrated the effective microwave-assisted synthesis of carboxamides using primary aliphatic amines, which might include derivatives of 2-(4-Methoxyphenyl)ethylamine hydrobromide (Milosevic et al., 2015).
Chemical Reactions for Synthesis of Complex Molecules : Another study explored the synthesis of 4-(tributylstannyl)pyrrolidine-2-carboxylates, showcasing the versatility of compounds like 2-(4-Methoxyphenyl)ethylamine hydrobromide in creating complex molecules (Shimizu et al., 2010).
Kinetics and Mechanism of Ring Transformation : A detailed study on the kinetics and mechanism of ring transformation involving a similar compound suggests potential insights into the behavior of 2-(4-Methoxyphenyl)ethylamine hydrobromide in chemical reactions (Sedlák et al., 2003).
Tellurated Schiff Bases Formation : Research on tellurated Schiff bases formation using compounds related to 2-(4-Methoxyphenyl)ethylamine hydrobromide indicates its potential application in complexation reactions with various metals (Kumar et al., 2004).
Application in Polymer Solar Cells : A study highlights the use of an amine-based compound in polymer solar cells, suggesting possible applications of 2-(4-Methoxyphenyl)ethylamine hydrobromide in renewable energy technologies (Lv et al., 2014).
Molecular Structure Characterization : The precise characterization of a similar compound's structure, as explored in a study, can provide insights into the molecular configuration of 2-(4-Methoxyphenyl)ethylamine hydrobromide (Tessler & Goldberg, 2004).
Synthesis of Antidepressant Drug Levetiracetam : A research paper outlines an asymmetric synthesis method for levetiracetam using a compound similar to 2-(4-Methoxyphenyl)ethylamine hydrobromide, indicating its potential in pharmaceutical applications (Raju et al., 2014).
These studies collectively demonstrate the broad range of scientific applications for 2-(4-Methoxyphenyl)ethylamine hydrobromide, from chemical synthesis to potential uses in renewable energy and pharmaceuticals.
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O.BrH/c1-18-15-7-5-13(6-8-15)9-11-16-12-14-4-2-3-10-17-14;/h2-8,10,16H,9,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNQDPKJOVIFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=CC=N2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methoxyphenyl)ethyl](2-pyridinylmethyl)amine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



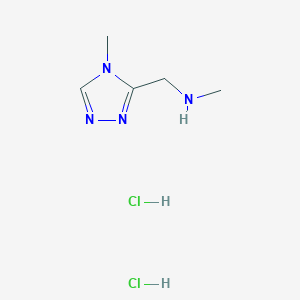
![[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B3107416.png)
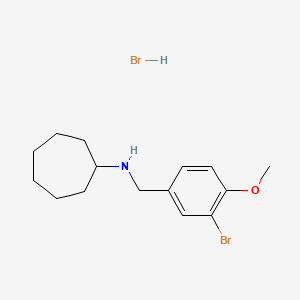
amine hydrobromide](/img/structure/B3107423.png)

![[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide](/img/structure/B3107447.png)
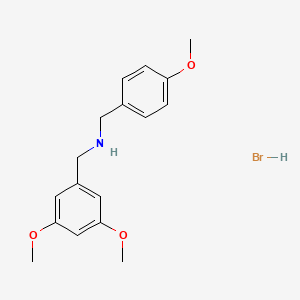
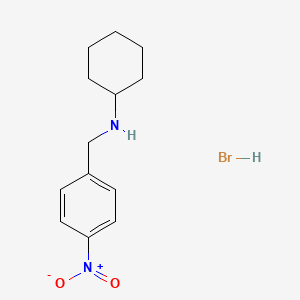
![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/structure/B3107472.png)
![[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/structure/B3107483.png)
